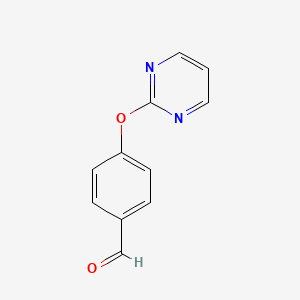

4-(Pyrimidin-2-yloxy)benzaldehyde

描述

Structural Context and Chemical Significance within Benzaldehyde (B42025) and Pyrimidine (B1678525) Chemistry

The benzaldehyde portion provides a reactive aldehyde group (-CHO). Aldehydes are a cornerstone of organic synthesis, known for their ability to undergo a wide range of chemical transformations. The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid, 4-(Pyrimidin-2-yloxy)benzoic acid, or reduced to yield the alcohol, 4-(Pyrimidin-2-yloxy)benzyl alcohol. This reactivity allows for further chemical modifications, making it a key starting point for constructing more elaborate molecular frameworks. smolecule.com

The pyrimidine ring is a heterocyclic aromatic compound containing two nitrogen atoms. researchgate.net Pyrimidine and its derivatives are of immense interest due to their widespread presence in biologically important molecules and pharmaceuticals. mdpi.com The pyrimidine scaffold is known for its ability to participate in various biological interactions, often by forming hydrogen bonds. mdpi.com Its inclusion in the structure of 4-(Pyrimidin-2-yloxy)benzaldehyde imparts properties that are crucial for its applications in medicinal chemistry. chemimpex.com

The ether linkage (-O-) connects the phenyl ring of the benzaldehyde at the para position to the C2 position of the pyrimidine ring. This linkage provides a degree of flexibility to the molecule while maintaining electronic communication between the two ring systems. The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 4-hydroxybenzaldehyde (B117250) and a 2-halopyrimidine, such as 2-chloropyrimidine, in the presence of a base.

Overview of Research Trajectories and Multidisciplinary Relevance

The unique combination of functional groups in this compound makes it a compound of interest in several research areas. Its applications are not confined to a single discipline but span across pharmaceuticals, biochemistry, and materials science. chemimpex.com

Pharmaceutical and Medicinal Chemistry: This compound is frequently used as a key intermediate in the synthesis of potential new drugs. chemimpex.com The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents. mdpi.com Researchers leverage this compound as a scaffold to design and synthesize novel molecules with potential biological activities, such as anti-inflammatory and antimicrobial properties. chemimpex.com Studies on related pyrimidine derivatives have shown they can inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation.

Biochemical Research: In the realm of biochemistry, this compound and its derivatives are utilized as tools to probe biological systems. They can act as ligands that bind to specific enzymes or protein receptors, helping researchers to understand mechanisms of drug action and to modulate biological pathways. chemimpex.com Its ability to interact with molecular targets is a key aspect of its application in biochemical assays. smolecule.com

Materials Science and Agrochemicals: Beyond its biomedical applications, the compound is also employed in the development of new materials and in agrochemical formulations. chemimpex.com The aromatic nature and functional groups of this compound make it a candidate for creating novel materials with tailored chemical and physical properties. chemimpex.comsmolecule.com Its stability and defined reactivity are advantageous for researchers exploring new synthetic routes in materials development. chemimpex.com

Table 2: Overview of Research Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Serves as a key intermediate and building block for synthesizing new drug candidates. chemimpex.com |

| Medicinal Chemistry | Investigated for potential anti-inflammatory and antimicrobial activities. smolecule.com |

| Biochemical Research | Used as a ligand in enzyme inhibition and receptor binding studies. chemimpex.com |

| Organic Synthesis | Acts as a versatile building block for creating complex heterocyclic compounds. smolecule.com |

| Materials Science | Explored for the development of novel materials with specific properties. chemimpex.com |

| Agrochemicals | Employed in the formulation of agrochemical products. chemimpex.com |

Synthetic Strategies and Methodological Advancements for this compound

The synthesis of this compound is a topic of significant interest in medicinal and materials chemistry due to the compound's utility as a versatile building block. chemimpex.com The core structure, featuring a benzaldehyde moiety linked to a pyrimidine ring via an ether bond, is typically assembled through well-established synthetic organic chemistry reactions. Methodological advancements focus on optimizing reaction conditions to improve yield, purity, and scalability.

Structure

3D Structure

属性

IUPAC Name |

4-pyrimidin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRJSIAGKSMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377018 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

433920-92-4 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Potential of 4 Pyrimidin 2 Yloxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is a well-established site for numerous organic transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent hydrogen atom can be readily removed during oxidation.

The aldehyde group of 4-(Pyrimidin-2-yloxy)benzaldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(Pyrimidin-2-yloxy)benzoic acid. smolecule.com This transformation is a fundamental reaction in organic synthesis, often employed to introduce a carboxylic acid moiety that can serve as a handle for further derivatization, such as in the formation of amides or esters. Standard oxidizing agents are effective for this conversion. smolecule.com The resulting benzoic acid derivative is a key structural motif found in various biologically active compounds. drugbank.com

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) in acidic conditions smolecule.com | 4-(Pyrimidin-2-yloxy)benzoic acid |

The aldehyde can be selectively reduced to a primary alcohol, yielding (4-(pyrimidin-2-yloxy)phenyl)methanol. smolecule.com This reaction converts the electrophilic aldehyde into a nucleophilic alcohol, opening up pathways for subsequent reactions like etherification or esterification. The reduction is typically achieved with high efficiency using common hydride-based reducing agents. smolecule.com

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product |

| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) smolecule.com | (4-(pyrimidin-2-yloxy)phenyl)methanol |

The aldehyde group is highly susceptible to nucleophilic addition, which is the key step in a variety of condensation reactions. These reactions are crucial for carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular elaboration. For instance, condensation reactions with active methylene compounds, such as malononitrile in the Knoevenagel condensation, or multicomponent reactions like the Biginelli reaction, represent potential pathways for creating diverse heterocyclic scaffolds from this compound. beilstein-journals.orgresearchgate.netchemimpex.com Such reactions typically proceed through a hemiaminal or a related tetrahedral intermediate before dehydration to the final product. mdpi.com

Table 3: Potential Condensation Reactions

| Reaction Type | Typical Reagents | Potential Product Class |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, diethyl malonate), base catalyst researchgate.net | Substituted alkenes |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted amines |

| Biginelli Reaction | β-ketoester, urea or thiourea, acid catalyst beilstein-journals.org | Dihydropyrimidinones/thiones |

Reactivity of the Pyrimidin-2-yloxy Moiety

The pyrimidine (B1678525) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic fundamentally governs its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when a suitable leaving group is present.

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is significantly more challenging than on benzene. The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.org Furthermore, the acidic conditions often used for SEAr reactions (e.g., nitration or sulfonation) can protonate the ring nitrogens, further increasing this deactivation. wikipedia.org Consequently, forcing conditions are typically required, and reactions are often sluggish and low-yielding. While the ether oxygen atom attached to the C2 position is an activating group, its effect is generally insufficient to overcome the strong deactivating influence of the two ring nitrogens.

Table 4: General Reactivity Profile for Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Reactivity of Pyrimidine Ring |

| Nitration | HNO₃ / H₂SO₄ youtube.com | Very low; requires harsh conditions |

| Halogenation | Br₂, Cl₂ / Lewis Acid youtube.com | Very low; requires harsh conditions |

| Sulfonation | Fuming H₂SO₄ youtube.com | Very low; requires harsh conditions |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ wikipedia.org | Generally does not occur due to catalyst coordination with nitrogen atoms |

The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. youtube.com In pyrimidine systems, a halogen at the C4 position is often more labile towards nucleophilic displacement than one at the C2 position. stackexchange.comnih.gov In this compound, the aryloxy group is at the C2 position. While not as reactive as a halide leaving group, this ether linkage can potentially be cleaved and substituted by strong nucleophiles under specific reaction conditions. smolecule.com This allows for the introduction of various functional groups, such as amines or thiols, directly onto the pyrimidine core. smolecule.comrsc.org

Table 5: Potential Nucleophilic Substitution Reactions

| Position of Attack | Nucleophile (Nu⁻) | Potential Product |

| C2 | Amines (R₂NH), Thiols (RSH) smolecule.com | 2-(Nucleophile)-substituted pyrimidine derivative + 4-hydroxybenzaldehyde (B117250) |

Advanced Organic Transformations Involving the this compound Core

The unique arrangement of an aldehyde group and a pyrimidine ether within this compound provides a versatile platform for advanced organic transformations. The aldehyde functionality serves as a reactive handle for carbon-carbon bond formation and for constructing new heterocyclic rings, while the entire scaffold can be elaborated using modern synthetic techniques like click chemistry.

Carbon-Carbon Bond Forming Reactions (e.g., Baylis-Hillman Reaction in Analogous Systems)

The aldehyde group of this compound is a prime site for reactions that extend the molecule's carbon framework. One of the most significant carbon-carbon bond-forming reactions for aldehydes is the Baylis-Hillman reaction. This reaction typically involves the coupling of an aldehyde with an activated alkene, such as an acrylate, acrylonitrile, or vinyl ketone, under the catalysis of a tertiary amine (like DABCO) or a phosphine. The process forms a densely functionalized allylic alcohol.

While specific studies detailing the Baylis-Hillman reaction on this compound are not prevalent in the literature, the reactivity of analogous aromatic aldehydes is well-documented. The electrophilic carbon of the aldehyde group in this compound is susceptible to nucleophilic attack, a key step in the Baylis-Hillman mechanism. A proposed reaction would involve the addition of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to an activated alkene. researchgate.net This creates a stabilized zwitterionic intermediate that then acts as a nucleophile, attacking the aldehyde carbon of the this compound. A subsequent proton transfer and elimination of the catalyst would yield the final multifunctional product.

The reaction is highly valued for its atom economy and its ability to construct complex molecular architectures in a single step. The resulting products, bearing hydroxyl and electron-withdrawing groups on adjacent carbons, are versatile intermediates for further synthetic manipulations. For instance, the annulative condensation of salicylaldehydes (a hydroxy-substituted benzaldehyde) with acrylonitrile, mediated by bases like 4-dimethylaminopyridine (DMAP), proceeds via a Baylis-Hillman type mechanism to form valuable 3-cyano-2H-chromenes. nih.gov

Table 1: Key Features of the Baylis-Hillman Reaction with Aromatic Aldehydes

| Feature | Description | Typical Examples |

| Reactants | An aldehyde (e.g., benzaldehyde) and an activated alkene (e.g., methyl acrylate, acrylonitrile). | Aromatic aldehydes, acrylates, vinyl ketones. |

| Catalysts | Tertiary amines or phosphines. | DABCO, DMAP, triphenylphosphine. |

| Products | Densely functionalized molecules, typically allylic alcohols. | Hydroxy-functionalized esters, nitriles, or ketones. |

| Mechanism | Involves the formation of a zwitterionic intermediate from the catalyst and alkene, which then attacks the aldehyde. | Michael addition, aldol addition, and catalyst elimination. sapub.org |

| Significance | High atom economy, creates complex structures with multiple functional groups in one step. | Building block for pharmaceuticals and natural products. |

Heterocyclization Reactions Utilizing Aldehyde Reactivity

The aldehyde group is a classic functional group for participating in multicomponent reactions (MCRs) to build new heterocyclic rings. The electrophilicity of the aldehyde carbon allows it to react with various nucleophiles, initiating a cascade of bond-forming events that culminate in a stable ring system. This capability makes this compound an attractive starting material for generating novel, complex heterocyclic scaffolds with potential biological activity.

Several named reactions highlight this potential:

Biginelli Reaction: This is a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. taylorandfrancis.comwikipedia.org Using this compound in this reaction would produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues, which are known for a wide range of pharmacological activities, including acting as calcium channel blockers. wikipedia.orgnih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. taylorandfrancis.comwikipedia.org

Hantzsch Pyridine Synthesis: This MCR combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines (DHPs). wikipedia.orgacs.orgorganic-chemistry.org These DHPs can then be oxidized to the corresponding aromatic pyridines. wikipedia.org Employing this compound as the aldehyde component would lead to pyridines bearing its unique substituent at the 4-position, a structural motif found in many bioactive compounds. acs.org

Gewald Aminothiophene Synthesis: While the initial reaction involves a ketone or aldehyde condensing with an α-cyanoester and elemental sulfur to form a 2-aminothiophene, these products are crucial intermediates. wikipedia.org The resulting 2-aminothiophene-3-carboxamides (when a cyanoacetamide is used) can subsequently react with aldehydes in a secondary heterocyclization to form thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a pathway to fused heterocyclic systems. sci-hub.stresearchgate.net

Quinoxaline Synthesis: Quinoxalines are an important class of nitrogen-containing heterocycles. A primary synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org The aldehyde group of this compound can be a precursor to the required dicarbonyl species through oxidation or other transformations, or it can participate in alternative routes to quinoxalines. For example, new Schiff bases containing quinoxaline moieties have been synthesized from 4-hydroxybenzaldehyde, which could be conceptually extended to this compound. nih.gov

Table 2: Heterocyclization Reactions Using Aromatic Aldehydes

| Reaction Name | Reactants | Product Heterocycle | Potential Product with this compound |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | 4-(4-(Pyrimidin-2-yloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine/Pyridine | 1,4-Dihydro-4-(4-(Pyrimidin-2-yloxy)phenyl)pyridine derivative |

| Gewald Reaction | Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | 2-Amino-4-(4-(Pyrimidin-2-yloxy)phenyl)thiophene derivative |

| Quinoxaline Synthesis | (via dicarbonyl) 1,2-Diamine, 1,2-Dicarbonyl | Quinoxaline | 2,3-Disubstituted quinoxaline bearing the pyrimidinyloxy)phenyl group |

Click Chemistry Approaches for Novel Scaffold Generation (e.g., Triazole Formation from Propargyl Analogues)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for drug discovery and materials science. wikipedia.org The premier example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. yu.edu.jo This strategy offers a powerful method for derivatizing the this compound core.

To utilize this chemistry, this compound must first be converted into an alkyne- or azide-containing analogue. A straightforward approach is to prepare a propargyl derivative. This can be achieved by first reducing the aldehyde group to a benzyl alcohol, followed by etherification with propargyl bromide under basic conditions. The resulting molecule, 4-((prop-2-yn-1-yloxy)methyl)phenyl 2-pyrimidinyl ether, now contains a terminal alkyne ready for click chemistry.

This propargyl analogue can be reacted with a diverse library of organic azides using a copper(I) catalyst (often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate). researchgate.net This reaction would generate a wide array of novel compounds where the 4-(Pyrimidin-2-yloxy)benzyl core is linked via a stable 1,2,3-triazole ring to various other chemical moieties. wikipedia.orgresearchgate.net The triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding, contributing to the pharmacological profile of the final molecule. This modular approach allows for the rapid generation of compound libraries for screening purposes. wikipedia.org

Table 3: Proposed Synthesis of Triazole Derivatives via Click Chemistry

| Step | Reaction | Reagents | Intermediate/Product |

| 1. Reduction | Aldehyde to Alcohol | Sodium borohydride (NaBH₄), Methanol | (4-(Pyrimidin-2-yloxy)phenyl)methanol |

| 2. Propargylation | O-alkylation | Propargyl bromide, Sodium hydride (NaH), THF | 4-((Prop-2-yn-1-yloxy)methyl)phenyl 2-pyrimidinyl ether |

| 3. CuAAC Reaction | Azide-Alkyne Cycloaddition | Organic Azide (R-N₃), CuSO₄, Sodium Ascorbate | 1-((4-(Pyrimidin-2-yloxy)benzyloxy)methyl)-4-R-1H-1,2,3-triazole |

Applications of 4 Pyrimidin 2 Yloxy Benzaldehyde As a Versatile Synthetic Building Block

Precursor in Pharmaceutical and Agrochemical Synthesis

The inherent chemical functionalities of 4-(pyrimidin-2-yloxy)benzaldehyde make it a valuable starting material for the synthesis of biologically active compounds. Its application spans the development of new drug candidates and the creation of effective agrochemical agents. chemimpex.comchemimpex.com

Development of Novel Drug Candidates and Pharmaceutical Intermediates

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various therapeutic agents. mdpi.com this compound serves as a key building block in the synthesis of new pharmaceutical compounds. chemimpex.comlookchem.com Its structure allows for its use as an intermediate in the creation of drugs targeting specific biological pathways, including those involved in cancer and other diseases. chemimpex.commdpi.commdpi.com For instance, derivatives of this compound have been investigated for their potential as anticancer agents. nih.gov The synthesis of imatinib (B729) analogs, a type of cancer drug, has utilized a precursor derived from a related pyrimidine-containing diamine, highlighting the importance of this chemical family in drug discovery. mdpi.com The pyrimidine moiety can facilitate binding to biological targets like kinases, which are crucial in cell signaling and are often dysregulated in diseases. mdpi.comnih.gov

Table 1: Research on Pharmaceutical Applications

| Application Area | Compound Class | Research Focus |

|---|---|---|

| Anticancer | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Development of highly potent and selective inhibitors of CDK4 and CDK6 for cancer treatment. nih.gov |

| Anticancer | Imatinib Analogs | Synthesis of new potential ABL kinase inhibitors. mdpi.com |

Synthesis of Agrochemical Agents (e.g., Herbicides, Pesticides)

In the agrochemical sector, this compound and its derivatives are utilized in the formulation of pesticides and herbicides. chemimpex.com The pyrimidine ring is a common feature in many commercial agrochemicals. Research has shown that pyrimidine derivatives can exhibit significant herbicidal activity. nih.gov For example, novel 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated high herbicidal activity against certain monocotyledonous plants. nih.gov Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties have shown potential as herbicides. nih.gov The structural features of these compounds allow them to interfere with biological processes in target organisms, making them effective for crop protection. chemimpex.comresearchgate.net

Role in the Construction of Complex Heterocyclic Compounds

The chemical reactivity of this compound makes it an excellent starting point for the synthesis of more complex heterocyclic systems. The aldehyde group can undergo a variety of chemical transformations, while the pyrimidine ring can be part of a larger, fused ring system.

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidine systems are a significant class of heterocyclic compounds with diverse biological activities. researchgate.netjchr.orgmdpi.com this compound can be envisioned as a precursor for such molecules, where the benzaldehyde (B42025) moiety can be used to construct an additional ring fused to the pyrimidine. For instance, benzopyrano-pyrimidine derivatives, which have shown various pharmacological activities, can be synthesized through condensation reactions involving salicylaldehyde (B1680747) derivatives. mdpi.com While not a direct example using this compound, this demonstrates the principle of using a benzaldehyde to form fused systems. The synthesis of various fused pyrimidine derivatives often involves the reaction of a pyrimidine-containing starting material with other reagents to build complex polycyclic structures. researchgate.netjchr.org

Creation of Hybrid Molecular Architectures (e.g., Benzothiazole-Triazole Systems)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in drug design to enhance activity and overcome resistance. mdpi.com The pyrimidine scaffold is a popular choice for creating such hybrid molecules. mdpi.com While direct synthesis of benzothiazole-triazole systems from this compound is not explicitly detailed in the provided context, the synthesis of related hybrid structures has been reported. For example, novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles have been synthesized, which also incorporate a triazole moiety. nih.gov This research highlights the utility of pyrimidine-containing building blocks in the construction of complex, multi-component molecular architectures with potential biological applications. nih.gov

Contributions to Materials Science Research

Beyond its biological applications, this compound and its derivatives have found utility in the field of materials science. smolecule.comchemimpex.comchemimpex.com The aromatic and heterocyclic nature of the molecule, along with its potential for further functionalization, makes it an interesting candidate for the development of novel materials. smolecule.com Derivatives of this compound can be used to create polymers and coatings with enhanced properties such as durability and resistance. chemimpex.com Its ability to act as a ligand in coordination chemistry also opens up possibilities for the development of new catalysts and materials with specific, tailored properties. chemimpex.com

Applications in Analytical Chemistry Methodologies (e.g., as a Reagent)

Benzaldehyde and its derivatives are utilized in analytical chemistry as reagents. cdhfinechemical.com While specific documented applications of this compound as an analytical reagent are not widespread, its chemical properties suggest potential utility. The aldehyde group is known to react with various compounds to produce colored or fluorescent products, a principle often used in spectrophotometric or fluorometric analysis. For example, it could potentially be used in derivatization reactions for the analysis of specific analytes using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com

The compound is available from suppliers as an analytical material, which indicates its use in research and analytical contexts. usp.orgsigmaaldrich.com Its role would likely be as a specialized reagent where the pyrimidine and benzaldehyde moieties together offer specific reactivity or detection characteristics.

Biological and Biochemical Investigations of 4 Pyrimidin 2 Yloxy Benzaldehyde and Its Derivatives

Modulation of Biological Pathways and Molecular Interactions

The biological effects of 4-(Pyrimidin-2-yloxy)benzaldehyde and its derivatives are rooted in their ability to interact with and modulate the function of key biological molecules and pathways. These interactions are fundamental to their potential therapeutic applications.

Ligand-Protein and Ligand-Enzyme Binding Studies in Biochemical Assays

While specific ligand-protein and ligand-enzyme binding studies for this compound are not extensively detailed in the available literature, the broader class of pyrimidine (B1678525) derivatives has been the subject of numerous biochemical assays. Research indicates that the pyrimidine scaffold is a key feature in the design of various enzyme inhibitors.

For instance, certain pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. While direct IC50 values for this compound are not provided, studies on structurally related pyrimidine derivatives offer insights into their potential enzyme-inhibiting capabilities. For example, some novel pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib.

The investigation of pyrimidine-based compounds extends to other enzymatic targets as well. The general understanding is that the nitrogen atoms in the pyrimidine ring, along with various substituents, can form crucial hydrogen bonds and other non-covalent interactions within the active sites of enzymes, leading to their inhibition.

Influence on Inflammatory Signaling Cascades

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their modulation of critical inflammatory signaling cascades. Key among these is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.

Studies on various heterocyclic compounds, including those with pyrimidine moieties, have demonstrated the ability to inhibit NF-κB activation. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the active NF-κB subunits. For instance, some small molecules have been identified as potent NF-κB inhibitors with IC50 values in the low micromolar range. While direct evidence for this compound is pending, its structural features suggest a potential to interact with components of the NF-κB signaling pathway.

Another important signaling pathway in inflammation is the mitogen-activated protein kinase (MAPK) pathway. Research on other benzaldehyde (B42025) derivatives has shown that they can exert anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK scispace.com. This suggests a possible mechanism by which this compound derivatives could also modulate inflammatory responses.

Impact on Microbial Metabolic Processes

The antimicrobial activity of pyrimidine derivatives can be linked to their interference with essential microbial metabolic processes. The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), and its analogs can disrupt the synthesis of these vital macromolecules, thereby inhibiting microbial growth.

Furthermore, pyrimidine derivatives can potentially inhibit key enzymes in microbial metabolic pathways. While specific studies on the impact of this compound on bacterial metabolism are not detailed, research on related compounds suggests various potential targets. For example, some pyrimidine analogs have been found to interfere with folic acid synthesis in bacteria, a pathway crucial for their survival. The structural similarity of the pyrimidine core to natural metabolites allows these compounds to act as competitive inhibitors of enzymes involved in these pathways.

In Vitro Evaluation of Biological Activities

The therapeutic potential of this compound and its derivatives is further elucidated through in vitro assays that assess their biological activities in cellular and microbial models.

Assessment of Anti-inflammatory Potency in Cellular Models

The anti-inflammatory potential of pyrimidine derivatives is often evaluated in cellular models of inflammation. A common approach involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of inflammatory mediators.

While specific data for this compound is not available, studies on other pyrimidine-containing molecules have demonstrated significant anti-inflammatory effects in such assays. For example, certain pyrimidine derivatives have been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated cells. The potency of these compounds is often expressed as their IC50 value for the inhibition of cytokine production.

The following table summarizes the anti-inflammatory activity of some pyrimidine derivatives from the literature, providing a reference for the potential potency of compounds like this compound.

| Compound Class | Assay | Cell Line | IC50 Value |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 Inhibition | - | 0.04 ± 0.02 µmol |

| Quinazolinone–pyrimidine hybrids | COX-2 Inhibition | - | Not specified |

This table presents data for structurally related pyrimidine derivatives, not this compound itself.

Antimicrobial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antimicrobial activity of novel compounds is a critical area of investigation, given the rise of antibiotic-resistant bacteria. Pyrimidine derivatives have been explored for their efficacy against a range of bacterial pathogens, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

For instance, novel series of pyrrolo[2,3-d]pyrimidine derivatives incorporating a hydrazone moiety have demonstrated antibacterial activities with MIC values ranging from 50 to 250 µg/mL against S. aureus and E. coli asianpubs.org. The structural modifications on the pyrimidine scaffold, such as the introduction of Schiff base or hydrazone moieties, can significantly influence the antimicrobial spectrum and potency.

The table below provides a summary of the antimicrobial activity of some pyrimidine derivatives against S. aureus and E. coli, illustrating the potential of this class of compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Pyrrolo[2,3-d]pyrimidine-hydrazone derivatives | Staphylococcus aureus | 50 - 250 |

| Pyrrolo[2,3-d]pyrimidine-hydrazone derivatives | Escherichia coli | 50 - 250 |

This table presents data for structurally related pyrimidine derivatives, not this compound itself.

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the "" that strictly adheres to the requested outline.

While the broader class of pyrimidine derivatives has been a subject of extensive research in oncology, leading to the development of numerous compounds with significant anticancer properties, this body of work does not provide the specific data required to populate the requested sections for this compound itself. Scientific literature and chemical databases primarily describe this compound as a chemical intermediate or a building block for the synthesis of more complex molecules.

Therefore, generating the requested article with scientifically accurate data tables and detailed research findings is not possible without speculating or misrepresenting data from other, structurally different compounds, which would violate the core instructions of the prompt.

Computational Chemistry and Spectroscopic Characterization in 4 Pyrimidin 2 Yloxy Benzaldehyde Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular structure of 4-(Pyrimidin-2-yloxy)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific, detailed experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the protons on the benzaldehyde (B42025) ring, and the protons on the pyrimidine (B1678525) ring. The aldehyde proton (CHO) would typically appear as a singlet at a downfield chemical shift, generally in the range of δ 9.8-10.1 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene ring would present as two doublets, characteristic of a 1,4-disubstituted pattern. The protons adjacent to the aldehyde group would be expected around δ 7.9-8.0 ppm, while those adjacent to the ether linkage would appear slightly more upfield, around δ 7.2-7.4 ppm. For the pyrimidine ring, the proton at the 5-position would likely be a triplet, with the protons at the 4- and 6-positions appearing as a doublet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is expected to have the most downfield shift, typically above 190 ppm. The carbon atoms of the benzene and pyrimidine rings would appear in the aromatic region (approximately 110-170 ppm). The carbon attached to the oxygen of the ether linkage and the carbons of the pyrimidine ring would have chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.9 | >190 |

| Benzene (C-CHO) | - | ~135 |

| Benzene (CH near CHO) | ~7.9 | ~132 |

| Benzene (CH near O) | ~7.3 | ~122 |

| Benzene (C-O) | - | ~158 |

| Pyrimidine (C-O) | - | ~164 |

| Pyrimidine (CH) | ~7.1 | ~118 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂O₂), the expected exact molecular weight is 200.19 g/mol . sigmaaldrich.com High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in mass spectrometry offers clues about the molecule's structure. Upon ionization, the molecular ion peak [M]⁺ at m/z 200 would be observed. Characteristic fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for aryl ethers. This could lead to fragments corresponding to the pyrimidin-2-oxy cation (C₄H₃N₂O⁺) and the benzaldehyde radical, or the 4-formylphenoxy cation (C₇H₅O₂⁺) and the pyrimidine radical. Further fragmentation of the benzaldehyde moiety could involve the loss of the formyl group (-CHO), resulting in a phenyl cation fragment. Analysis of pyrimidine derivatives often shows a complex fragmentation pattern due to the stability of the aromatic ring, which may undergo ring-opening and rearrangement pathways. sapub.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak between 1680-1705 cm⁻¹ would be indicative of the C=O stretching of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-O-C stretching of the aryl ether linkage would likely produce strong bands in the region of 1250-1180 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrimidine and benzene rings would be found in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong absorption bands in the UV region. These absorptions are typically due to π→π* transitions within the benzene and pyrimidine ring systems. The presence of the carbonyl group and the ether linkage, which act as chromophores and auxochromes, would influence the position and intensity of these absorption maxima (λ_max). The conjugation between the benzaldehyde and pyrimidine moieties through the ether linkage would likely result in a red shift (shift to longer wavelength) compared to the individual chromophores.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic data provides valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Crystal System and Space Group Analysis

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Therefore, experimental details regarding its crystal system (e.g., monoclinic, orthorhombic) and space group are not known. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis. The resulting data would reveal the unit cell dimensions and the symmetry operations that define the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of this compound is governed by a variety of non-covalent intermolecular interactions that dictate its crystal packing. Due to the presence of two aromatic systems—the benzene and pyrimidine rings—π-stacking is a significant expected interaction. This involves the face-to-face or offset arrangement of the aromatic rings of adjacent molecules, contributing to the stabilization of the crystal lattice. mdpi.com

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| π-π Stacking | Pyrimidine Ring, Benzene Ring | Pyrimidine Ring, Benzene Ring | Parallel or offset stacking of aromatic rings on adjacent molecules, contributing to crystal stability. |

| C-H···N Hydrogen Bond | Aromatic C-H | Pyrimidine N | Weak hydrogen bonding between a carbon-hydrogen bond and a nitrogen atom of the pyrimidine ring. |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide profound insights into the molecular properties of this compound, bridging its structure with its reactivity and potential biological function.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize its ground-state geometry and predict a range of electronic characteristics. researchgate.net

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher kinetic stability. researchgate.net Furthermore, DFT allows for the mapping of the Molecular Electrostatic Potential (MESP), which visualizes the electron density distribution and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. mdpi.com For instance, in related benzaldehyde derivatives, the area around the carbonyl oxygen is typically electron-rich, while the aldehydic proton and aromatic hydrogens are electron-poor. mdpi.comresearchgate.net This information is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Table 2: Representative DFT-Calculated Properties for Aromatic Aldehydes

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given that this compound is explored for its potential pharmacological activities, docking studies are essential to hypothesize its mechanism of action. smolecule.comchemimpex.com Derivatives of pyrimidine have been successfully docked into the active sites of various enzymes to explore their potential as antimicrobial or anti-inflammatory agents. nih.govbiointerfaceresearch.com

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein, such as dihydropteroate synthase (a target for antimicrobials) or a cholinesterase (relevant in neurodegenerative disease research). nih.govnih.gov The simulation software calculates the most stable binding poses and estimates the binding affinity, usually expressed as a binding energy score. The results reveal key interactions, such as hydrogen bonds and hydrophobic or π-stacking interactions between the ligand and specific amino acid residues in the active site, guiding the design of more potent analogues.

The structure of this compound possesses conformational flexibility, primarily around the ether linkage (C-O-C) connecting the phenyl and pyrimidine rings. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating the dihedral angles associated with the ether bond and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the global minimum energy conformation, which is the most likely structure of the molecule in a non-interacting environment, as well as other low-energy local minima. Understanding the preferred conformation is critical for accurate molecular docking studies and for interpreting spectroscopic data, as the molecular shape directly influences its properties and interactions.

Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. For this compound, this involves creating a virtual library of derivatives by modifying specific parts of the molecule, such as adding substituents (e.g., -Cl, -OCH3) to the aromatic rings. researchgate.net

The biological activity of each derivative is then predicted using methods like molecular docking or QSAR (Quantitative Structure-Activity Relationship) modeling. By comparing the calculated activities across the series of compounds, researchers can deduce which molecular properties (e.g., size, electronic character, hydrogen bonding capacity) are critical for the desired biological effect. nih.gov For example, SAR studies on related pyrimidines have shown that the nature and position of substituents can drastically alter their binding affinity for cholinesterase enzymes. nih.gov This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Comparative Analysis with Structural Analogues and Isomers

To better understand the properties of this compound, it is useful to compare it with its structural analogues and isomers.

A key isomer is 4-(pyrimidin-2-yl)benzaldehyde , where the two rings are connected directly by a C-C bond instead of an ether linkage. nih.gov This seemingly small change has significant consequences:

Flexibility: The C-O-C ether bond in this compound allows for greater rotational freedom between the rings compared to the more rigid C-C bond in its isomer.

Electronic Properties: The electron-withdrawing oxygen atom in the ether linkage influences the electron density distribution across the molecule differently than a direct C-C bond, affecting its reactivity and interaction patterns.

Molecular Weight: The presence of the oxygen atom gives this compound a higher molecular weight (200.19 g/mol ) compared to its isomer (184.19 g/mol ). nih.govsigmaaldrich.com

Another relevant analogue is its precursor, 4-hydroxybenzaldehyde (B117250) . The addition of the pyrimidin-2-yl group to 4-hydroxybenzaldehyde introduces several new features:

Increased Aromaticity: The presence of a second aromatic ring increases the potential for π-stacking interactions.

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring provide additional sites for hydrogen bonding.

Biological Targeting: The pyrimidine scaffold is a well-known pharmacophore found in many bioactive molecules, suggesting that its inclusion could confer specific biological activities not present in 4-hydroxybenzaldehyde. smolecule.com

Influence of Substituent Effects on Reactivity and Biological Activity

Computational studies, particularly Density Functional Theory (DFT), are pivotal in elucidating how the addition of various substituent groups to the this compound scaffold can modulate its chemical reactivity and biological efficacy. The electronic nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter the electron density distribution across the molecule.

The introduction of substituents on either the benzaldehyde or pyrimidine ring can influence the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting a compound's reactivity and its ability to participate in chemical reactions. For instance, a higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons.

Research on analogous aromatic systems has shown that the placement of EWGs, such as nitro (-NO2) or cyano (-CN) groups, on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the introduction of EDGs, like methoxy (-OCH3) or amino (-NH2) groups, can increase the electron density on the ring and potentially modulate interactions with biological targets.

A hypothetical analysis of substituent effects on the electronic properties of this compound is presented in the table below. The data is illustrative and based on general principles observed in similar heterocyclic compounds.

| Substituent (at para-position of benzaldehyde) | Hammett Constant (σp) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Effect on Reactivity |

| -NO2 | 0.78 | -6.5 | -3.8 | 2.7 | Increased electrophilicity of aldehyde |

| -CN | 0.66 | -6.4 | -3.7 | 2.7 | Increased electrophilicity of aldehyde |

| -H | 0.00 | -6.2 | -3.2 | 3.0 | Baseline reactivity |

| -CH3 | -0.17 | -6.0 | -3.1 | 2.9 | Slightly decreased electrophilicity |

| -OCH3 | -0.27 | -5.8 | -3.0 | 2.8 | Decreased electrophilicity of aldehyde |

| -NH2 | -0.66 | -5.5 | -2.9 | 2.6 | Significantly decreased electrophilicity |

This table is generated for illustrative purposes based on established chemical principles.

These computational insights are crucial for designing derivatives of this compound with tailored biological activities. By strategically modifying the electronic properties of the molecule, it is possible to enhance its interaction with specific biological targets, such as enzymes or receptors, thereby improving its therapeutic potential.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to experimentally validate the electronic effects predicted by computational models. For example, the chemical shift of the aldehydic proton in ¹H NMR spectroscopy can provide evidence of the electronic environment of the carbonyl group, which is directly influenced by the substituents on the aromatic ring.

Impact of Positional Isomerism on Chemical and Biological Profiles

Positional isomerism, which involves altering the substitution pattern on the aromatic rings of this compound, can have a profound impact on the molecule's three-dimensional structure, and consequently, its chemical and biological properties. The spatial arrangement of the pyrimidinyloxy group and the aldehyde function in relation to each other and to other substituents can influence the molecule's ability to bind to a biological target.

For instance, moving the pyrimidinyloxy group from the para- (4-) position to the meta- (3-) or ortho- (2-) position on the benzaldehyde ring would create isomers with distinct electronic and steric profiles. Computational modeling can predict the preferred conformations of these isomers and their interaction energies with target proteins.

The biological activity of positional isomers can vary significantly. One isomer might exhibit high potency due to an optimal fit within a receptor's binding pocket, while another may be inactive due to steric hindrance or an unfavorable electronic distribution. Studies on other classes of bioactive molecules have consistently demonstrated that positional isomerism is a critical determinant of pharmacological activity.

Spectroscopic analysis is essential for the unambiguous identification of positional isomers.

¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons are highly dependent on the substitution pattern. For example, a para-substituted benzaldehyde ring will typically show a characteristic set of two doublets, whereas ortho- and meta-substituted rings will exhibit more complex splitting patterns.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic rings are also sensitive to the positions of the substituents, providing further structural confirmation.

Mass Spectrometry: While positional isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes be used for differentiation, although this is not always straightforward.

A comparative table of hypothetical spectroscopic data for positional isomers of pyrimidinyloxy benzaldehyde is provided below to illustrate these differences.

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| This compound | Aldehyde proton (~9.9 ppm), distinct aromatic doublets | Aldehyde carbon (~191 ppm), characteristic aromatic signals |

| 3-(Pyrimidin-2-yloxy)benzaldehyde | Aldehyde proton (~9.8 ppm), complex aromatic multiplets | Aldehyde carbon (~190 ppm), different aromatic carbon shifts |

| 2-(Pyrimidin-2-yloxy)benzaldehyde | Aldehyde proton (~10.1 ppm), complex aromatic multiplets | Aldehyde carbon (~189 ppm), unique aromatic carbon shifts due to proximity of pyrimidinyloxy group |

This table is a representation of expected spectroscopic trends for illustrative purposes.

The synthesis and characterization of different positional isomers are crucial steps in structure-activity relationship (SAR) studies. By systematically evaluating the biological activities of these isomers, researchers can map the structural requirements for optimal interaction with a given biological target, leading to the development of more potent and selective therapeutic agents.

Future Perspectives and Emerging Research Avenues for 4 Pyrimidin 2 Yloxy Benzaldehyde

Development of Novel Synthetic Methodologies

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous solvents and reagents, leading to significant environmental concerns. rasayanjournal.co.in Consequently, a major focus of future research is the development of novel, sustainable, and efficient synthetic methodologies. The principles of green chemistry are central to this effort, aiming to increase yield, reduce waste, and utilize safer substances. rasayanjournal.co.innih.govbenthamdirect.com

Emerging strategies applicable to the synthesis of 4-(Pyrimidin-2-yloxy)benzaldehyde and its derivatives include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. nih.goveurekaselect.com

Catalyst-Free and Solvent-Free Reactions: Conducting reactions without catalysts or in the absence of traditional organic solvents minimizes waste and environmental impact. nih.govbenthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, reducing the number of synthetic and purification steps required. rasayanjournal.co.in An iridium-catalyzed MCR has been developed for creating highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable pathway. nih.gov

Photocatalysis: The use of visible light and a photocatalyst, such as Na₂ eosin Y, offers a metal-free and energy-efficient method for constructing pyrimidine-containing scaffolds. nih.govresearchgate.net This approach could be adapted for the key etherification step in the synthesis of this compound.

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Often involves harsh reagents, high temperatures, and hazardous organic solvents. | Well-established and understood procedures. | rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and uniformly. | Faster reaction rates, higher yields, improved purity. | nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and efficiency. | Reduced reaction times, milder conditions, increased yields. | eurekaselect.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product. | High atom economy, reduced waste, operational simplicity. | nih.gov |

| Photocatalysis | Utilizes visible light and a photocatalyst to drive chemical reactions. | Energy-efficient, mild reaction conditions, potential for novel transformations. | nih.gov |

Exploration of Undiscovered Chemical Transformations

The unique structure of this compound, with its reactive aldehyde and stable heterocyclic core, opens the door to a wide array of chemical transformations beyond simple oxidation and reduction. smolecule.com Future research will likely focus on leveraging these functionalities to build molecular complexity.

The aldehyde group is particularly suited for participation in various multicomponent reactions. For instance, it can react with malononitrile and an active methylene compound in the presence of a catalyst to form highly substituted pyran derivatives. researchgate.net Similarly, one-pot reactions involving aldehydes, malononitrile, and other reagents can yield complex heterocyclic systems like pyrano[2,3-d]pyrimidines. acs.orgacs.org These transformations are valuable for rapidly generating libraries of novel compounds.

Another promising avenue is the selective functionalization of the aromatic and heterocyclic rings through C-H activation. Techniques such as directed lithiation, which has been successfully applied to related pyrrolopyrimidine systems, could be adapted to introduce new substituents at specific positions on the benzaldehyde (B42025) or pyrimidine rings. mdpi.com This would allow for fine-tuning the electronic and steric properties of the molecule for specific applications in materials or medicine.

Design and Synthesis of Advanced Functional Materials

The aromatic and heterocyclic nature of this compound makes it an excellent building block for advanced functional materials with tailored electronic and optical properties. chemimpex.comsmolecule.com

Conductive Polymers: Pyrimidine-based donor-acceptor (D-A) conjugated polymers have been synthesized, and their electronic properties can be tuned by modifying side chains. tdl.org The aldehyde functionality of this compound provides a reactive handle to incorporate this moiety into a polymer backbone through reactions like condensation polymerization, potentially leading to new semiconducting materials for flexible electronics. mdpi.comwikipedia.org

Coordination Polymers and MOFs: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). chemimpex.com Research has shown that copper(I)-halide coordination polymers with pyrimidine-based ligands can exhibit electrical conductivity and luminescence. acs.orgnih.gov MOFs synthesized with pyrimidine-thiol ligands have demonstrated biological activity, suggesting that frameworks incorporating this compound could have applications in areas like catalysis or as antimicrobial materials. rsc.org

Photocatalytic Nanocomposites: Pyrimidine can be integrated with materials like graphitic carbon nitride (g-C₃N₄) to create nanocomposites with enhanced photocatalytic activity under visible light. henu.edu.cnacs.org The aldehyde group could serve as an anchor point for grafting the molecule onto the surface of semiconductor materials, improving charge transfer and photocatalytic efficiency for environmental remediation.

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of this compound is ideally suited for combinatorial chemistry, a strategy for synthesizing a large number of different but structurally related molecules in a short time. researcher.life The aldehyde group can be readily transformed using a vast array of chemical reactions and building blocks, allowing for the rapid generation of diverse compound libraries. acs.org

These libraries can then be evaluated using high-throughput screening (HTS), an automated process that tests thousands of compounds for a specific biological activity. nih.gov This combination of combinatorial synthesis and HTS is a powerful engine for drug discovery. For example, pyrimidine-focused DNA-encoded libraries (DELs), containing millions of unique compounds, have been constructed and screened to identify potent protein inhibitors. nih.govacs.org By using this compound as a core scaffold, researchers can generate extensive libraries of derivatives to screen for various therapeutic targets, including antibacterial, antifungal, and anticancer agents. researchgate.netresearchgate.netsciencescholar.us

| Step | Description | Key Advantage | Reference |

|---|---|---|---|

| 1. Scaffold Selection | This compound is chosen for its reactive aldehyde and biologically relevant pyrimidine core. | Provides a solid anchor point and inherent potential for biological interaction. | chemimpex.com |

| 2. Combinatorial Library Synthesis | The aldehyde is reacted with a diverse set of chemical building blocks (e.g., amines, active methylene compounds) in a parallel format. | Rapid generation of thousands to millions of structurally related derivatives. | acs.orgnih.gov |

| 3. High-Throughput Screening (HTS) | The library is screened against a specific biological target (e.g., a bacterial enzyme, cancer cell line) using automated assays. | Efficiently identifies "hit" compounds with the desired activity from a large pool. | nih.gov |

| 4. Hit-to-Lead Optimization | The most promising "hits" are selected and further modified to improve potency, selectivity, and pharmacokinetic properties. | Systematic refinement leads to the development of lead compounds for potential drug development. | nih.gov |

Theoretical and Computational Innovations in Drug Design and Material Science

Computational chemistry and molecular modeling are indispensable tools for accelerating research and reducing the costs associated with experimental work. These methods are being increasingly applied to pyrimidine derivatives to predict their properties and guide the design of new molecules.

In drug design, Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of pyrimidine derivatives with their biological activity. nih.gov Such models can predict the anticancer, antifungal, or antileishmanial activity of newly designed compounds before they are synthesized. nih.govresearchgate.net Molecular docking simulations can provide insights into how derivatives of this compound might bind to a specific protein target, helping to rationalize their activity and guide the design of more potent inhibitors. nih.gov These computational approaches have been successfully used to design novel pyrimidine-based GPR119 agonists for treating diabetes. semanticscholar.org

In material science, computational methods like Density Functional Theory (DFT) are used to predict the electronic properties of new materials. tdl.org For instance, DFT calculations can help researchers understand how modifying the structure of polymers derived from this compound would affect their energy levels and conductivity, thereby guiding the synthesis of materials with optimal properties for electronic devices.

常见问题

Q. What are the optimal synthetic routes for preparing 4-(Pyrimidin-2-yloxy)benzaldehyde, and how do reaction conditions influence yield?

The synthesis involves nucleophilic aromatic substitution between pyrimidin-2-ol and a benzaldehyde derivative. Key parameters include:

- Base and solvent : Use K₂CO₃ in DMF to activate the hydroxyl group for substitution .

- Catalyst : CuI (5 mol%) enhances coupling efficiency in Ullmann-type reactions .

- Temperature : Reflux at 80–100°C for 12–24 hours ensures completion . Purification via column chromatography (chloroform:methanol = 3:1) isolates the product with >90% purity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : ¹H NMR (δ 10.1 ppm for aldehyde proton; δ 8.5–8.7 ppm for pyrimidine protons) and ¹³C NMR (δ 190 ppm for C=O) confirm structural integrity .

- X-ray diffraction : Single-crystal analysis using SHELXL refines the structure, while ORTEP-III visualizes molecular geometry. Data collection at 100 K minimizes thermal motion artifacts .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Airtight containers at 2–8°C under inert gas (N₂/Ar) prevent oxidation .

- Solubility : Prepare stock solutions in anhydrous DMSO or DCM to avoid hydrolysis .

- Purity monitoring : Regular HPLC (C18 column, acetonitrile/water gradient) detects degradation .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point) of this compound be resolved?

Conflicting data (e.g., mp 45–46°C vs. 238–240°C in related compounds) may stem from impurities or polymorphism . Mitigation strategies:

- Thermal analysis : DSC identifies polymorphic transitions .

- High-resolution techniques : HRMS and elemental analysis verify molecular composition .

- Standardization : Replicate synthesis and analytical conditions across labs .

Q. What challenges arise in determining the crystal structure of this compound using SHELX, and how can they be mitigated?

- Crystal quality : Poor diffraction due to disorder. Optimize crystallization via slow evaporation (EtOAc/hexane) .

- Twinning : Use TWINABS in SHELXL to handle twinned crystals .

- Refinement : Apply restraints to planar groups (pyrimidine ring, benzene) to reduce model bias .

Q. What mechanistic insights explain the regioselectivity of the pyrimidinyloxy linkage formation?

- Electrophilicity : The para position of benzaldehyde is more electrophilic due to resonance stabilization .

- Nucleophilicity : Pyrimidin-2-ol’s oxygen attacks the benzaldehyde para position, as shown by DFT calculations .

- Kinetic studies : In situ NMR under varying bases (NaH vs. K₂CO₃) confirms base-dependent activation .

Q. How do computational models aid in predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。